
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, or DMSMP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 256.37 g/mol and a melting point of 81-83 °C. DMSMP has been used in studies of biochemistry, physiology, and pharmacology due to its unique properties and ability to interact with biological systems.
科学研究应用
DMSMP has been used in a variety of scientific research applications. It has been used as a substrate for the study of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used to study the effects of various drugs on the enzyme and has been used as a model compound to study the mechanism of action of drugs. In addition, it has been used to study the effects of various drugs on the gastrointestinal tract and to study the effects of drugs on the central nervous system.
作用机制
The mechanism of action of DMSMP is not fully understood. However, it is known that the compound binds to the active site of the enzyme xanthine oxidase, which is involved in the metabolism of purines. The binding of the compound to the active site of the enzyme causes a conformational change that results in the inhibition of the enzyme's activity. This inhibition is thought to be the result of the compound's ability to block the enzyme's access to its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSMP are not well understood. However, it is known that the compound has the ability to inhibit the activity of the enzyme xanthine oxidase and to block the enzyme's access to its substrate. This inhibition can lead to the accumulation of uric acid in the body, which can lead to gout and other health problems. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The use of DMSMP in laboratory experiments has several advantages. The compound is relatively inexpensive and can be synthesized in large quantities. It also has a low toxicity and is not a hazardous material. However, the compound is not very soluble in water, which can limit its use in some experiments. In addition, the compound's mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for the use of DMSMP in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound. In addition, further research could be done to better understand the mechanism of action of the compound and to develop new applications for the compound. Finally, further research could be done to improve the solubility of the compound in water, which would make it easier to use in laboratory experiments.
合成方法
DMSMP can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenol with 3-dimethylsulfamoylphenylchloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(3-dimethylsulfamoylphenyl)-2-methoxyphenol. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, DMSMP. The reaction is carried out in an inert atmosphere and can be scaled up to produce commercial quantities of the compound.
属性
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-14(17)15(10-12)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAISJDUSURIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

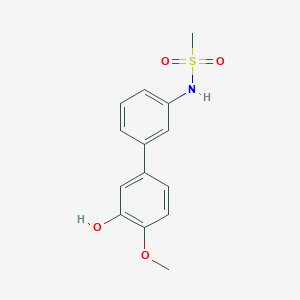
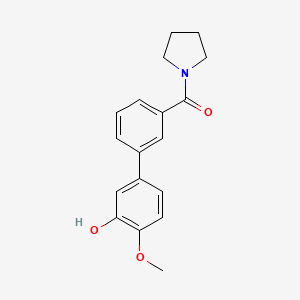

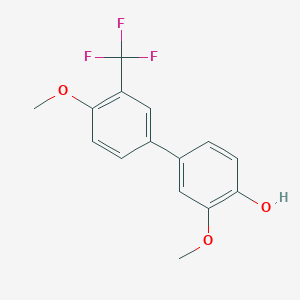
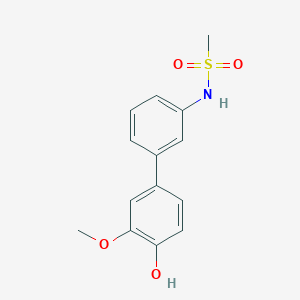
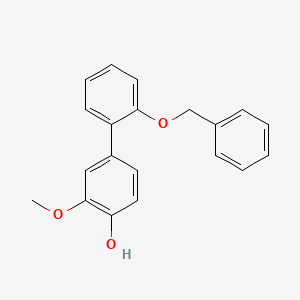


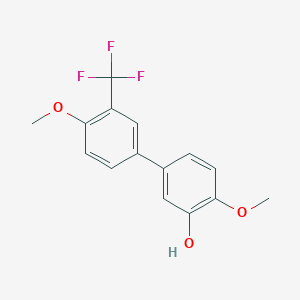
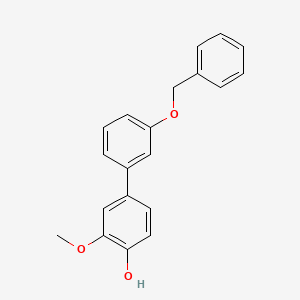
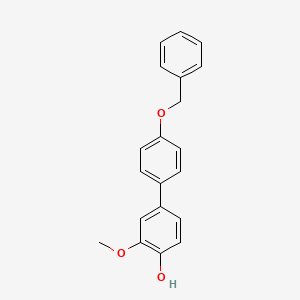
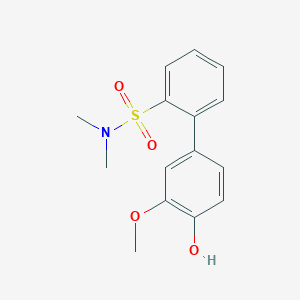
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
